molecular formula C11H16ClNO B13312177 N-(butan-2-yl)-3-chloro-4-methoxyaniline

N-(butan-2-yl)-3-chloro-4-methoxyaniline

Cat. No.: B13312177
M. Wt: 213.70 g/mol
InChI Key: PLTCYEGSFGGUIB-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3-chloro-4-methoxyaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a butan-2-yl group attached to the nitrogen atom, a chlorine atom at the third position, and a methoxy group at the fourth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-chloro-4-methoxyaniline can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methoxyaniline with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-chloro-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

N-(butan-2-yl)-3-chloro-4-methoxyaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-chloro-4-methoxyaniline involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-3-chloro-4-hydroxyaniline: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(butan-2-yl)-3-chloro-4-ethoxyaniline: Similar structure but with an ethoxy group instead of a methoxy group.

    N-(butan-2-yl)-3-chloro-4-methylthioaniline: Similar structure but with a methylthio group instead of a methoxy group.

Uniqueness

N-(butan-2-yl)-3-chloro-4-methoxyaniline is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the methoxy group may enhance its solubility and alter its interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

N-butan-2-yl-3-chloro-4-methoxyaniline

InChI

InChI=1S/C11H16ClNO/c1-4-8(2)13-9-5-6-11(14-3)10(12)7-9/h5-8,13H,4H2,1-3H3

InChI Key

PLTCYEGSFGGUIB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=C(C=C1)OC)Cl

Origin of Product

United States

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